molecular formula C22H17BrN4O B2806271 N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide CAS No. 321968-13-2

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide

Cat. No.: B2806271
CAS No.: 321968-13-2
M. Wt: 433.309
InChI Key: TYFYBSLIHMRSKL-UHFFFAOYSA-N
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Description

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide is a chemical compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a bromine atom at the 6th position and a phenyl group at the 4th position Additionally, it has a hydrazide group attached to a 4-methylbenzene ring

Scientific Research Applications

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Bromination: The quinazoline core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.

    Phenyl Substitution: The phenyl group is introduced at the 4th position through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydrazide Formation: The final step involves the reaction of the bromophenylquinazoline with 4-methylbenzohydrazide under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts signaling pathways that are essential for cancer cell growth and survival, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • N’-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide
  • N’-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide
  • N’-(6-bromo-4-phenylquinazolin-2-yl)-[1,1’-biphenyl]-4-carbohydrazide

Uniqueness

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzohydrazide group enhances its potential as a therapeutic agent by improving its binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c1-14-7-9-16(10-8-14)21(28)26-27-22-24-19-12-11-17(23)13-18(19)20(25-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFYBSLIHMRSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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